![molecular formula C14H19N3O2 B4131258 N-(3,4-dimethylphenyl)-2-(3-oxo-2-piperazinyl)acetamide](/img/structure/B4131258.png)
N-(3,4-dimethylphenyl)-2-(3-oxo-2-piperazinyl)acetamide
Overview
Description
N-(3,4-dimethylphenyl)-2-(3-oxo-2-piperazinyl)acetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its potential therapeutic applications in treating various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The exact mechanism of action of DPA is not fully understood. However, it is believed that DPA exerts its therapeutic effects by modulating various signaling pathways. In cancer cells, DPA has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammatory cells, DPA has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, DPA has been found to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects
DPA has been found to have several biochemical and physiological effects. In cancer cells, DPA has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In inflammatory cells, DPA has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In neurological disorders, DPA has been found to reduce oxidative stress and inflammation and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using DPA in lab experiments is its high potency and specificity. DPA has been found to have a high affinity for its target proteins, which allows for a more precise modulation of signaling pathways. However, one of the limitations of using DPA in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer DPA in certain experimental settings.
Future Directions
There are several future directions for the research on DPA. One area of research is the development of more potent and selective analogs of DPA. Another area of research is the investigation of the potential therapeutic applications of DPA in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of novel drug delivery systems for DPA could improve its solubility and bioavailability, allowing for more effective therapeutic applications.
Scientific Research Applications
DPA has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DPA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common feature of many diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. DPA has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, DPA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-3-4-11(7-10(9)2)17-13(18)8-12-14(19)16-6-5-15-12/h3-4,7,12,15H,5-6,8H2,1-2H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAENETAFAOJBJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCN2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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